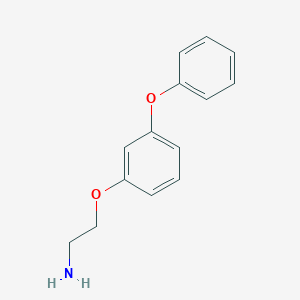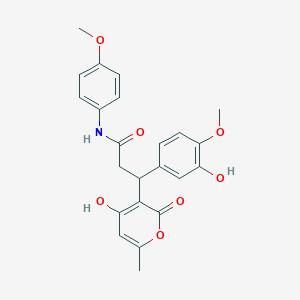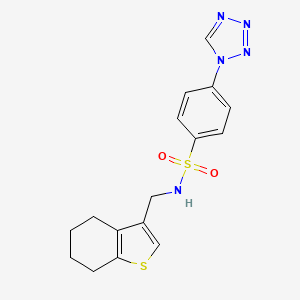![molecular formula C17H14FN3S2 B11048315 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11048315.png)
1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is a heterocyclic compound that combines a pyrazole ring with a thiazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine, methyl, and thienyl groups in its structure may contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Thiazine Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a thiourea derivative to form the thiazine ring. This step often requires heating and the presence of a catalyst such as a Lewis acid.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
科学研究应用
Medicinal Chemistry: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used as a lead compound for drug development.
Biological Studies: Researchers can use this compound to study its effects on various biological pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to investigate the structure-activity relationships of related heterocyclic compounds.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and thienyl groups may enhance binding affinity to these targets, while the pyrazole and thiazine rings can modulate the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- 1-(4-Bromophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- 1-(4-Methylphenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
Uniqueness
1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.
属性
分子式 |
C17H14FN3S2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3,6-dimethyl-4-thiophen-2-yl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C17H14FN3S2/c1-10-15-16(14-4-3-9-22-14)23-11(2)19-17(15)21(20-10)13-7-5-12(18)6-8-13/h3-9,16H,1-2H3 |
InChI 键 |
QYJXRNBKVOAZLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=CS3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048239.png)

![2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)

![5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11048261.png)
![4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene](/img/structure/B11048263.png)
![3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11048269.png)
![6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
![3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)
![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048289.png)
![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)
